4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-amino-1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)12-11(14)13(17)16(15(12)3)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIPHSKGODIRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazolone derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones .
Scientific Research Applications
Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, have demonstrated that this compound can outperform standard antioxidants like ascorbic acid in radical scavenging activity .
Anticancer Activity
The anticancer potential of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been explored in several studies. It has been found to induce apoptosis in various cancer cell lines. Notably, compounds with similar structures have shown cytotoxic effects against colorectal carcinoma cells and other malignancies. These effects are often dose-dependent and involve the activation of apoptotic pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This action is beneficial in managing conditions characterized by chronic inflammation.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated superior radical scavenging abilities compared to traditional antioxidants, suggesting its potential use in formulations aimed at oxidative stress-related conditions .
Case Study 2: Anticancer Activity
In a controlled experiment involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Data Summary Table
Mechanism of Action
The mechanism of action of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
Challenges and Limitations
- Metabolic Stability: Non-fluorinated derivatives (e.g., target compound) may undergo faster hepatic clearance compared to CF₃-containing analogues .
- Toxicity : High lipophilicity (log P >3) may increase off-target interactions, necessitating SAR optimization .
Biological Activity
4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as a derivative of pyrazolone compounds, has garnered interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, summarizing key findings from various studies, and presenting data in tables for clarity.
Basic Information
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.30 g/mol
- CAS Number : Not explicitly listed but related to similar pyrazolone compounds.
Structure
The structural formula can be represented as follows:
Pharmacological Effects
-
Anti-inflammatory Activity :
- Several studies have indicated that pyrazolone derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
-
Analgesic Effects :
- The compound exhibits analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the modulation of pain pathways, potentially affecting both peripheral and central nervous systems.
-
Antipyretic Activity :
- Like other pyrazolone derivatives, this compound may also demonstrate antipyretic effects by acting on the hypothalamic heat-regulating center, thus lowering fever.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Modulation of pain pathways | |
| Antipyretic | Reduction of fever through hypothalamic action |
Case Study Example
A study conducted on a series of pyrazolone derivatives highlighted the efficacy of this compound in reducing inflammation in animal models. The results indicated a significant decrease in edema formation when administered at specific dosages compared to control groups.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Prostaglandin Synthesis :
- By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
- Interaction with Pain Receptors :
- The compound may interact with opioid receptors or other pain-modulating pathways, enhancing its analgesic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
